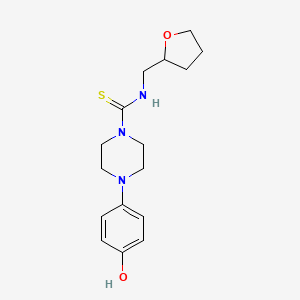

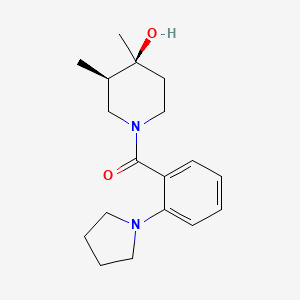

![molecular formula C16H24N2O4S2 B5548200 N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of substances that are integral to the development of pharmaceuticals and materials science due to their unique chemical properties. These substances often play a crucial role in the synthesis of novel therapeutic agents and materials with specific functionalities.

Synthesis Analysis

The synthesis of complex chemical entities like N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide often involves multiple steps, including activation, coupling, and protection-deprotection strategies. While specific details on the synthesis of this compound were not directly found, the literature provides insights into similar processes, such as the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, which is a method that offers access to structurally diverse piperidines and related compounds (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of chemical compounds is fundamental to understanding their reactivity, stability, and interaction with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed to elucidate the structures of such compounds. Detailed molecular structure analysis enables the prediction of chemical behavior and interaction patterns.

Chemical Reactions and Properties

The chemical reactivity and properties of a compound depend on its functional groups and molecular structure. For example, the presence of a piperidine ring, a common pharmacophoric group, can significantly affect the compound's binding affinity to biological receptors, as seen in the development of ligands for D2-like receptors (Sikazwe et al., 2009).

Applications De Recherche Scientifique

Radioligand Development for Acetylcholinesterase

One study focused on the synthesis and evaluation of a related compound as an in vivo radioligand for acetylcholinesterase (AChE), highlighting its potential for imaging studies related to AChE activity in the mammalian brain despite uniform brain distribution suggesting limitations for its use in vivo imaging (C. Brown-Proctor et al., 1999).

Novel Heterocyclic Compound Synthesis for Anti-Inflammatory and Analgesic Activities

Another study synthesized novel heterocyclic compounds from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests potential therapeutic applications for these derivatives in managing pain and inflammation (A. Abu‐Hashem et al., 2020).

Electrochemical Applications and Stability Studies

Research into the stability of high-voltage ionic liquids with substituted piperidinium cations, including derivatives similar to the compound , has shown promise for electrochemical applications, indicating a potential for use in energy storage and conversion technologies (S. Savilov et al., 2016).

Pharmacological Properties and Serotonin Receptor Agonism

Derivatives of N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide have been evaluated for their effects on gastrointestinal motility, with specific compounds showing selective serotonin 4 receptor agonism. This indicates potential applications in developing prokinetic agents with reduced side effects (S. Sonda et al., 2004).

Anticancer Agent Synthesis and Evaluation

The compound's derivatives have also been synthesized and evaluated as promising anticancer agents, with some showing strong anticancer activities. This suggests its utility in cancer research and the potential development of new therapeutic agents (A. Rehman et al., 2018).

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfanylethyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S2/c1-22-14-3-5-15(6-4-14)23-12-9-17-16(19)13-7-10-18(11-8-13)24(2,20)21/h3-6,13H,7-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJDQSLQHCRKBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)